Amyloid-β (Aβ42) and hIAPP Disaggregation Activity: cis-Piceatannol vs. trans-Piceatannol and Resveratrol
In a direct comparative study using Thioflavin T (Th-T) fluorescence assays, cis-piceatannol demonstrated moderate but measurable disaggregation activity against pre-formed Aβ42 and hIAPP fibrils. Its IC50 values for Aβ42 and hIAPP disaggregation were 2.1 µM and 4.4 µM, respectively, placing it between trans-piceatannol (IC50: 1.9 µM and 3.8 µM) and resveratrol (IC50: 7.7 µM and 31.0 µM) [1]. The presence of a single catechol moiety in both piceatannol isomers conferred significantly greater activity than resveratrol, which lacks this structural feature. The subtle difference between the cis- and trans-isomers (2.1 vs. 1.9 µM for Aβ42) highlights the stereochemical sensitivity of amyloid-targeting interactions, validating the need for isomer-defined compounds in disaggregation assays [1].
| Evidence Dimension | IC50 for amyloid polypeptide disaggregation |
|---|---|
| Target Compound Data | cis-Piceatannol: Aβ42 IC50 = 2.1 µM; hIAPP IC50 = 4.4 µM |
| Comparator Or Baseline | trans-Piceatannol: Aβ42 IC50 = 1.9 µM; hIAPP IC50 = 3.8 µM; Resveratrol: Aβ42 IC50 = 7.7 µM; hIAPP IC50 = 31.0 µM |
| Quantified Difference | cis-Piceatannol is 3.7-fold more potent than resveratrol for Aβ42 and 7.0-fold more potent for hIAPP; trans-piceatannol is slightly more potent than the cis-isomer (1.1-fold for Aβ42, 1.2-fold for hIAPP) |
| Conditions | Thioflavin T (Th-T) fluorescence assay; Aβ42 and hIAPP fibrils; 24 h incubation |
Why This Matters
This head-to-head dataset provides a quantitative basis for selecting cis-piceatannol over resveratrol in amyloid-targeting research and establishes a reference point for isomer-dependent differences in biological activity.
- [1] Sampei T, Wu Y, Shigemori H. Amyloid Polypeptide Disaggregation Activity of Passion Fruit Seed-Derived Polyphenol Compounds. Nat Prod Commun. 2022;17(9):1-8. View Source
